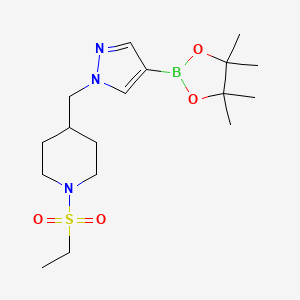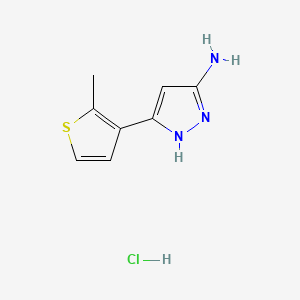
3-Amino-5-(2-methyl-3-thienyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32876679” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32876679” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired molecular structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32876679” is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, efficiency, and environmental sustainability. The use of advanced technologies and automation helps in maintaining consistent quality and reducing production time.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32876679” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: It can be reduced using reducing agents to achieve lower oxidation states.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Applications De Recherche Scientifique
“MFCD32876679” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD32876679” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
“MFCD32876679” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar molecular structures and properties include “MFCD32876680” and “MFCD32876681”.
This detailed article provides a comprehensive overview of “MFCD32876679,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H10ClN3S |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
5-(2-methylthiophen-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-6(2-3-12-5)7-4-8(9)11-10-7;/h2-4H,1H3,(H3,9,10,11);1H |
Clé InChI |
RVBSIOBVTVDTDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
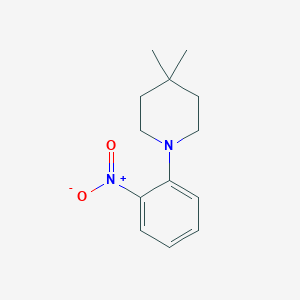


![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
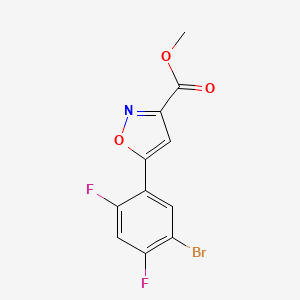
![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
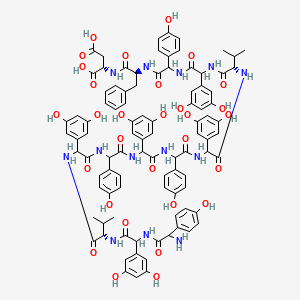
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

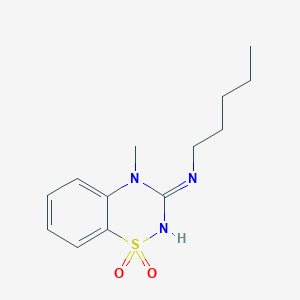
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)

